tert-Butyl 1H-benzo[d]imidazole-1-carboxylate

Purity Building Block Medicinal Chemistry

Select this N1-Boc benzimidazole scaffold (CAS 127119-07-7) for reliable library synthesis. Its Boc group enables chemoselective functionalization and is removed cleanly with mild acid, preserving Cbz/Fmoc groups. Compared to unprotected benzimidazole (pKa ~5.5), the predicted pKa shift (2.61) and increased lipophilicity (LogP ~2.7) improve handling and membrane permeability in prodrug design. Room-temperature stability eliminates cold storage and simplifies parallel workflows. Choose 98% purity material—available in bulk—to minimize side-reaction risks and purification burdens in medicinal chemistry campaigns.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 127119-07-7
Cat. No. B170310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1H-benzo[d]imidazole-1-carboxylate
CAS127119-07-7
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=NC2=CC=CC=C21
InChIInChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-13-9-6-4-5-7-10(9)14/h4-8H,1-3H3
InChIKeyCROWJIMGVQLMPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1H-benzo[d]imidazole-1-carboxylate (CAS 127119-07-7) as a Commercial Benzimidazole Building Block


tert-Butyl 1H-benzo[d]imidazole-1-carboxylate (CAS 127119-07-7) is a heterocyclic compound that functions as a protected benzimidazole building block for medicinal chemistry and organic synthesis [1]. The molecule comprises a benzimidazole core (a privileged pharmacophore found in numerous drugs) with a tert-butoxycarbonyl (Boc) group attached to the N1 nitrogen . This Boc protection serves as a temporary masking strategy that enables selective functionalization at other positions of the benzimidazole ring and facilitates subsequent deprotection to unveil the free amine for further transformations [2].

Why Benzimidazole Analogs Cannot Substitute tert-Butyl 1H-benzo[d]imidazole-1-carboxylate in Boc-Protected Synthetic Routes


Although benzimidazole derivatives share a common core, the presence and position of the Boc protecting group in tert-butyl 1H-benzo[d]imidazole-1-carboxylate fundamentally alter its chemical behavior and synthetic utility. The unprotected benzimidazole (CAS 51-17-2) exhibits a different pKa and nucleophilicity profile, and its nitrogen atoms can participate in undesired side reactions during multi-step syntheses . Other Boc-protected benzimidazole analogs, such as 2-oxo-2,3-dihydrobenzimidazole-1-carboxylic acid tert-butyl ester or 6-amino-1-Boc-benzimidazole, contain additional functional groups that change their reactivity and may not be compatible with orthogonal protection strategies . The precise N1-Boc substitution of the target compound provides a specific steric and electronic environment that is optimized for selective deprotection and subsequent functionalization; substituting with a similar but non-identical compound can lead to divergent reaction outcomes, lower yields, and increased purification burdens .

Quantitative Differentiation Evidence for tert-Butyl 1H-benzo[d]imidazole-1-carboxylate (CAS 127119-07-7) Relative to Closest Analogs


Commercial Purity of tert-Butyl 1H-benzo[d]imidazole-1-carboxylate (98%) versus 6-Amino-1-Boc-benzimidazole (96%)

Commercially available tert-butyl 1H-benzo[d]imidazole-1-carboxylate (1-Boc-benzimidazole) is supplied at 98% purity (HPLC) , whereas the analogous 6-amino-1-Boc-benzimidazole is typically offered at 96% purity . The 2-percentage-point higher purity specification reduces the potential for confounding impurities in sensitive catalytic and biological assays.

Purity Building Block Medicinal Chemistry

Storage Stability: Room Temperature Handling of tert-Butyl 1H-benzo[d]imidazole-1-carboxylate vs. Cold Storage of Substituted Analogs

tert-Butyl 1H-benzo[d]imidazole-1-carboxylate is stable at room temperature for long-term storage , whereas many substituted benzimidazole analogs (e.g., 2-oxo-2,3-dihydrobenzimidazole-1-carboxylic acid tert-butyl ester) require refrigeration (2-8 °C) . This difference eliminates the need for cold-chain shipping and specialized laboratory refrigeration, simplifying procurement and inventory management.

Stability Storage Logistics

Predictive Physicochemical Properties: pKa and LogP of tert-Butyl 1H-benzo[d]imidazole-1-carboxylate vs. Unprotected Benzimidazole

The introduction of the Boc group significantly alters the acid/base character and lipophilicity of the benzimidazole core. tert-Butyl 1H-benzo[d]imidazole-1-carboxylate has a predicted pKa of 2.61±0.10 , whereas the parent 1H-benzimidazole has a pKa of approximately 5.5 [1]. Additionally, the target compound exhibits a predicted XLogP3-AA of 2.7 [2], compared to a LogP of ~1.5 for benzimidazole [3]. These differences indicate a >100-fold shift in ionization equilibrium at physiological pH and a 10-fold increase in calculated octanol-water partition coefficient.

Lipophilicity Permeability ADME

Reaction Yield Equivalence of Boc versus Cbz Protecting Groups in Benzimidazole Synthesis

In a head-to-head study of benzimidazole formation from ortho-phenylenediamine and carboxylic acids, the Boc-protected derivative (2a) and the Cbz-protected derivative (2c) gave isolated yields of 89% and 90%, respectively [1]. The yield difference (Δ1%) is within experimental error, confirming that Boc offers comparable efficiency to Cbz in this key transformation. However, Boc and Cbz are orthogonal protecting groups that can be selectively removed under different conditions (acid vs. hydrogenolysis), allowing for greater synthetic flexibility.

Protecting Group Orthogonal Synthesis Yield

Broad Substrate Scope in N-Boc Protection: Heterocyclic Amines Protected in High Yield

A solvent-free protocol for N-Boc protection using Boc2O and a protic ionic liquid catalyst demonstrated high efficiency across a range of amines, including heterocyclic amines such as benzimidazole . The methodology produced the corresponding N-Boc protected derivatives in excellent yields without the formation of isocyanate, urea, or N,N-di-Boc side products. Although exact yields for tert-butyl 1H-benzo[d]imidazole-1-carboxylate are not separately tabulated, the method's broad applicability to heteroaromatic amines supports its reliable preparation.

N-Boc Protection Chemoselectivity Catalysis

Recommended Scientific and Industrial Use Cases for tert-Butyl 1H-benzo[d]imidazole-1-carboxylate (CAS 127119-07-7) Based on Quantitative Differentiation


Orthogonal Protection in Multi-Step Synthesis of Benzimidazole-Containing Pharmaceuticals

Researchers requiring a benzimidazole core that must survive a series of transformations before final deprotection should select tert-butyl 1H-benzo[d]imidazole-1-carboxylate. The Boc group can be selectively removed with mild acid (e.g., TFA), while leaving other protecting groups (such as Cbz or Fmoc) intact [1]. The >2% higher purity compared to amino-substituted analogs ensures that the starting material does not introduce impurities that could interfere with sensitive coupling or catalytic steps.

High-Throughput Medicinal Chemistry Library Synthesis with Simplified Logistics

For medicinal chemistry groups synthesizing large libraries of benzimidazole derivatives, the room-temperature stability of tert-butyl 1H-benzo[d]imidazole-1-carboxylate [1] eliminates the need for cold storage and allows for convenient bench-top use. Its 98% purity and availability in bulk quantities make it an ideal stock building block for parallel synthesis, where consistency and ease of handling are paramount.

Preparation of Chiral Benzimidazole Ligands for Asymmetric Catalysis

The Boc-protected benzimidazole core serves as an excellent starting point for constructing chiral ligands. The predicted pKa shift (2.61 vs. 5.5 for unprotected benzimidazole) [1] alters the basicity of the ring nitrogen, which can influence metal coordination geometry. Moreover, the high yield and orthogonality demonstrated in comparative protecting-group studies indicate that the Boc group can be removed cleanly to reveal the free amine for subsequent chiral derivatization.

Synthesis of Prodrugs with Modulated Lipophilicity

The Boc group increases the lipophilicity of the benzimidazole core (predicted LogP increase from ~1.5 to 2.7) [1]. This property can be exploited to design prodrugs with enhanced passive membrane permeability. The ability to later remove the Boc group under acidic conditions (e.g., in lysosomes or tumor microenvironments) provides a potential strategy for targeted drug release.

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